Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]-
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Overview
Description
Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]- is a complex organic compound that features a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acids typically involves the hydroboration of alkenes or alkynes, followed by oxidation . For this specific compound, the synthetic route may involve the following steps:
Hydroboration: The addition of a boron-hydrogen bond across an unsaturated carbon-carbon bond.
Oxidation: Conversion of the boron-containing intermediate to the boronic acid.
Industrial Production Methods
Industrial production of boronic acids often employs similar methods but on a larger scale. The use of transition metal catalysts, such as palladium, is common in facilitating the formation of the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions
Boronic acids, including this specific compound, undergo various types of chemical reactions:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Oxidation: Conversion to phenols or other oxygen-containing compounds.
Substitution: Reactions with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Scientific Research Applications
Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property makes them useful in various chemical and biological applications . The molecular targets and pathways involved can vary depending on the specific application but often include interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Fluorophenylboronic Acid: Similar in structure but lacks the additional functional groups.
Properties
IUPAC Name |
[4-[[4-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxopyrrolidin-3-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BFNO5/c27-22-9-3-18(4-10-22)15-28-24(29)14-20(25(28)30)13-17-5-11-23(12-6-17)33-16-19-1-7-21(8-2-19)26(31)32/h1-13,31-32H,14-16H2/b20-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUCEGPEJNEJPP-DEDYPNTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3CC(=O)N(C3=O)CC4=CC=C(C=C4)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\CC(=O)N(C3=O)CC4=CC=C(C=C4)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BFNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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